(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine
Description
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-2-15-7-9-16(10-8-15)13-20-12-11-17-14-21-19-6-4-3-5-18(17)19/h3-10,14,20-21H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKJKRQDOVNYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974862 | |
| Record name | N-[(4-Ethylphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5946-90-7 | |
| Record name | N-[(4-Ethylphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine, with the CAS number 1798398-57-8, is a synthetic compound notable for its potential applications in medicinal chemistry. Its unique structure combines an ethylbenzyl group with an indole moiety, which may influence its biological activity. This article reviews the compound's biological properties, focusing on its interactions with receptors, potential therapeutic uses, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N. The compound's structure is characterized by:
- An ethyl group attached to a benzyl ring.
- An indole structure that enhances lipophilicity and receptor binding capabilities.
1. Receptor Interactions
Preliminary studies suggest that this compound may interact with serotonin receptors, which are crucial for mood regulation and anxiety management. These interactions could provide insights into the compound's potential as a therapeutic agent for mood disorders.
| Receptor Type | Potential Effects |
|---|---|
| Serotonin Receptors | Mood regulation, anxiety modulation |
| G Protein-Coupled Receptors | Various signaling pathways involved |
2. Comparative Analysis
To better understand the biological activity of this compound, it can be compared to structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-Benzyl-1H-indole-3-ethylamine | C17H18N2 | Lacks ethyl group on benzene; simpler structure |
| 2-(1H-indol-3-yl)ethylamine | C11H12N2 | Smaller size; lacks ethylbenzyl moiety |
| N-(4-nitrobenzyl)-2-(1H-indol-3-yl)ethylamine | C19H20N2O2 | Contains a nitro group; different electronic properties |
The structural complexity of this compound may contribute to distinct pharmacological properties compared to simpler analogs.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways. This modulation can affect various physiological processes, potentially leading to therapeutic effects.
Notable Research Findings
- Indoles have been identified as privileged scaffolds in medicinal chemistry, with over 10,000 biologically active derivatives reported.
- Compounds similar to this compound have shown efficacy in preclinical models for conditions like cancer and anxiety disorders.
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s closest analogues differ in substituent positions, aromatic groups, and amine modifications. Below is a comparative analysis of key structural and functional attributes:
Table 1: Structural Comparison of (4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine with Analogues
Key Research Findings and Implications
Substituent Position and Bioactivity: Indole Position: The indol-3-yl group (target compound) is associated with serotonin receptor interactions, while indol-4-yl derivatives (e.g., [2-(1H-Indol-4-yl)ethyl]dipropylamine) are intermediates for dopamine autoreceptor stimulants .
Amine Modifications :
- Dimethylamine vs. Dipropylamine : Dimethylamine (as in ) reduces steric hindrance compared to dipropylamine (), possibly favoring faster receptor binding.
- Salt Forms : The hydrochloride salt of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine () increases aqueous solubility, critical for oral bioavailability.
Aromatic Group Variations: 4-Ethylbenzyl vs.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Fluorinated () and ethylbenzyl-substituted (target compound) derivatives exhibit higher logP values, favoring CNS penetration.
- Solubility : Salt forms (e.g., hydrochloride in ) and polar groups (e.g., methoxy in ) improve solubility but may reduce membrane permeability.
- Molecular Weight : All analogues fall within the 200–300 g/mol range, adhering to Lipinski’s rule for drug-likeness.
Q & A
Q. What are the optimized synthetic routes for preparing (4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine?
The synthesis typically involves multi-step reactions, starting with the coupling of 4-ethylbenzylamine and 2-(1H-indol-3-yl)ethylamine derivatives. Key steps include:
- Catalytic cross-coupling : Palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .
- Amine protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during alkylation or acylation steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized structurally and chemically?
- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 305.2) .
- X-ray crystallography : Single-crystal analysis resolves hydrogen-bonding networks (e.g., N–H···π interactions between indole and benzyl groups) .
Q. What are the recommended protocols for assessing purity and stability?
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (retention time ~8.2 min) .
- Stability tests : Store at -20°C under inert gas; monitor decomposition via TLC or NMR over 6 months in DMSO or solid state .
Advanced Research Questions
Q. How do crystal packing and hydrogen-bonding interactions influence the compound’s physicochemical properties?
- Crystal structure analysis : X-ray diffraction reveals intermolecular N–H···N hydrogen bonds between the indole NH and adjacent amine groups, forming dimeric units. These interactions enhance thermal stability (melting point ~180–185°C) .
- Solubility : Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic ethylbenzyl and indole moieties; DMSO or ethanol (>50 mg/mL) are preferred solvents .
Q. What methodologies are used to study its interactions with biological targets (e.g., receptors or enzymes)?
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., serotonin receptors) on sensor chips to measure binding affinity (KD values) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., indole stacking with aromatic residues) .
- In vitro assays : Competitive binding assays using radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂A receptor studies) .
Q. How can contradictory data in biological activity studies be resolved?
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituent variations on the benzyl or indole groups) to isolate critical pharmacophores .
- Dose-response curves : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent effects) .
Q. What computational approaches validate its potential as a neuroprotective or anticancer agent?
- Density functional theory (DFT) : Calculate electron distribution in the indole ring to predict redox activity (e.g., radical scavenging potential) .
- ADMET prediction : SwissADME or ADMETLab to estimate blood-brain barrier permeability (e.g., high logP ~3.2 suggests CNS penetration) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Degrades rapidly at pH <3 (protonation of amine) or pH >10 (deprotonation of indole NH). Use buffered solutions (pH 7.4) for cell-based assays .
- Thermal degradation : TGA analysis shows decomposition onset at 210°C; avoid heating above 150°C during synthesis .
Q. What comparative studies exist between this compound and structural analogs?
- Analog synthesis : Replace 4-ethylbenzyl with 4-chlorobenzyl to assess halogen effects on receptor binding .
- Bioactivity comparison : IC₅₀ values against acetylcholinesterase (e.g., 4-ethyl derivative: 12 μM vs. 4-chloro: 8 μM) .
Q. What advanced techniques elucidate its pharmacokinetic profile in preclinical models?
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂ ~45 min suggests rapid clearance) .
- Plasma protein binding : Equilibrium dialysis to determine unbound fraction (e.g., 85% binding to albumin reduces free concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
